iCRT-5

Description

Properties

IUPAC Name |

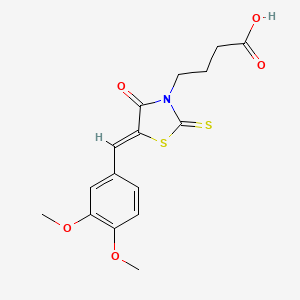

4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S2/c1-21-11-6-5-10(8-12(11)22-2)9-13-15(20)17(16(23)24-13)7-3-4-14(18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWKSBPTJQMUHJ-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

iCRT-5: A Deep Dive into its Mechanism of Action as a Wnt Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

iCRT-5 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis that is frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream effects, and the experimental protocols used for its characterization.

Core Mechanism: Disruption of β-catenin-Mediated Transcription

This compound functions as an inhibitor of β-catenin-regulated transcription (CRT).[1] The canonical Wnt signaling cascade culminates in the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional coactivator by binding to T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, thereby driving the expression of Wnt target genes. This compound is proposed to exert its inhibitory effect by interfering with the crucial protein-protein interaction between β-catenin and TCF4.[2] This disruption prevents the recruitment of the transcriptional machinery to the promoters of Wnt target genes, effectively blocking their expression.

Initial investigations into the direct binding of this compound to the β-catenin-TCF4 complex were conducted using thermal melt analysis. This technique assesses changes in the thermal stability of proteins upon ligand binding. The addition of this compound resulted in a shift in the melting temperature of the purified β-catenin-TCF4 complex, suggesting a direct interaction.[3] Furthermore, in silico molecular docking studies predicted that this compound binds to a pocket on the surface of β-catenin that overlaps with the TCF4 binding site.[3] Specifically, a carboxyl group on this compound is predicted to mimic the interaction of Asp16 on TCF4 with Lys435 on β-catenin.[3] However, it is important to note that definitive biochemical or biophysical experiments to confirm direct binding have not been extensively reported.[4]

The inhibitory action of this compound is specific to the nuclear function of β-catenin in transcription. It has been shown to have minimal or less prominent effects on non-canonical Wnt signaling pathways or other major signaling cascades such as Hedgehog, JAK/STAT, and Notch.[5]

Signaling Pathway Diagram

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Assay | Reference |

| IC50 | 18 nM | HEK293T cells | Wnt responsive STF16 luciferase reporter assay | [6] |

| Thermal Shift (ΔTm) | Up to 2°C | Purified β-catenin-TCF4 complex | Thermal Melt Analysis | [3] |

Experimental Protocols

Wnt/β-catenin Luciferase Reporter Assay

This assay is a cornerstone for quantifying the activity of the canonical Wnt signaling pathway and assessing the efficacy of inhibitors like this compound.

Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a TCF/LEF responsive element and a control plasmid (e.g., Renilla luciferase) for normalization. Activation of the Wnt pathway leads to the expression of firefly luciferase, which can be quantified by measuring luminescence.

Detailed Protocol:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 104 cells per well in DMEM supplemented with 10% FBS and incubate overnight.

-

Transfection: Transfect the cells using a suitable transfection reagent. For each well, use a DNA mixture containing a TCF/LEF-firefly luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro]) and a Renilla luciferase control plasmid (e.g., pRL-SV40) at a 10:1 ratio.

-

Wnt Pathway Activation: 24 hours post-transfection, replace the medium with serum-free medium. After an additional 24 hours, stimulate the Wnt pathway by adding purified Wnt3a protein or by co-transfecting with a Wnt1 expression plasmid.

-

Inhibitor Treatment: Concurrently with Wnt pathway activation, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Cell Lysis and Luminescence Measurement: After 16-24 hours of treatment, lyse the cells using a passive lysis buffer. Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for Luciferase Reporter Assay

Caption: Workflow for the Wnt/β-catenin luciferase reporter assay.

Thermal Melt Analysis (Differential Scanning Fluorimetry)

This biophysical assay provides evidence for the direct binding of a small molecule to a protein by measuring changes in its thermal stability.

Principle: A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins is used. As a protein unfolds due to increasing temperature, the dye binds to the exposed hydrophobic core, leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A ligand that binds to and stabilizes the protein will increase its Tm.

Detailed Protocol:

-

Protein Preparation: Use purified recombinant β-catenin and the N-terminal domain of TCF4.

-

Reaction Mixture: In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the purified β-catenin-TCF4 complex, a fluorescent dye (e.g., SYPRO Orange), and either this compound at various concentrations or a vehicle control in an appropriate buffer.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate, while continuously monitoring the fluorescence.

-

Data Analysis: Plot the fluorescence intensity as a function of temperature to generate a melting curve. The midpoint of the transition in the curve represents the Tm. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein complex in the presence of the vehicle control from the Tm in the presence of this compound.

Logical Relationship of Experimental Evidence

Caption: Logical flow of experimental evidence for this compound's mechanism of action.

Downstream Effects and Therapeutic Potential

By inhibiting β-catenin-mediated transcription, this compound effectively downregulates the expression of a battery of Wnt target genes that are critical for cell proliferation, survival, and differentiation. These include well-known oncogenes such as c-Myc and Cyclin D1, as well as negative feedback regulators of the pathway like Axin2. The downregulation of these genes underlies the anti-proliferative and pro-apoptotic effects of this compound observed in various cancer cell lines, particularly those with aberrant Wnt signaling, such as colorectal cancer and multiple myeloma.[1] The specificity of this compound for the nuclear, transcriptional role of β-catenin makes it an attractive therapeutic candidate, as it is less likely to interfere with the essential cell-adhesion functions of β-catenin at the plasma membrane.[5] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its analogs.

References

iCRT-5: A Technical Guide to its Discovery and Development as a Wnt Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of iCRT-5, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. The information is compiled from seminal research publications and is intended to serve as a comprehensive resource for professionals in the fields of cancer biology, drug discovery, and developmental biology.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, where mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin lead to constitutive signaling and uncontrolled cell proliferation. Consequently, the Wnt/β-catenin pathway presents a compelling target for therapeutic intervention.

This compound emerged from a novel screening strategy as a potent and specific inhibitor of β-catenin-responsive transcription (CRT).[1][2] It functions by disrupting the crucial protein-protein interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, thereby inhibiting the expression of Wnt target genes.[3] This guide details the discovery pipeline, mechanism of action, and key experimental data related to this compound.

Discovery and Initial Characterization

The initial screening utilized a Drosophila cell-based assay, which offers a system with less genetic redundancy compared to mammalian cells, to identify inhibitors of β-catenin-responsive transcription (CRT).[4] From a screen of a large chemical library, this compound was one of the lead compounds identified.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various assays.

| Assay | Cell Line/System | Parameter | Value | Reference |

| Wnt Responsive Luciferase Reporter Assay | STF16 Cells | IC50 | 18 nM | [4] |

| Cytotoxicity Assay | HCT-116 (Colon Cancer) | IC50 | ~5 µM | [2] |

| Cytotoxicity Assay | DLD1 (Colon Cancer) | IC50 | ~5 µM | [2] |

| Cytotoxicity Assay | SW480 (Colon Cancer) | IC50 | ~10 µM | [2] |

Table 1: In Vitro Efficacy of this compound

| Assay | Protein Complex | Parameter | Observation | Reference |

| Thermal Melt Analysis | β-catenin/TCF4 | ΔTm | ~2°C shift | [5] |

| Co-immunoprecipitation | β-catenin/TCF4 | Interaction | Disrupted | [6] |

| Co-immunoprecipitation | β-catenin/E-cadherin | Interaction | No significant effect | [3] |

Table 2: Biophysical and Biochemical Interaction Data for this compound

Mechanism of Action

This compound exerts its inhibitory effect on the Wnt/β-catenin pathway through a specific molecular mechanism: the disruption of the protein-protein interaction between β-catenin and TCF4.[3] In the canonical Wnt pathway, the nuclear accumulation of β-catenin and its subsequent binding to TCF/LEF transcription factors is the final step leading to the transcription of target genes that drive cell proliferation, such as c-myc and cyclin D1.[6]

By interfering with the β-catenin/TCF4 interaction, this compound effectively blocks this transcriptional activation without affecting the levels of β-catenin protein itself.[6] This targeted action is crucial as it avoids interfering with the functions of β-catenin in cell-cell adhesion, which are mediated through its interaction with E-cadherin.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Drosophila Cell-Based Luciferase Reporter Assay (Primary Screen)

This assay was the cornerstone of the initial screen that identified this compound.

-

Cell Line: Drosophila Schneider 2 (S2) cells, specifically the Clone 8 (Cl8) line.

-

Reporter Construct: dTF12, a luciferase reporter driven by a multimerized TCF-binding element.

-

Protocol:

-

S2-Cl8 cells were plated in 384-well plates.

-

Cells were transfected with a construct expressing a constitutively active form of Armadillo (the Drosophila homolog of β-catenin) to activate the dTF12 reporter. To specifically screen for inhibitors downstream of the destruction complex, RNAi against axin was used to stabilize endogenous Armadillo.

-

Compounds from a chemical library, including the precursor to this compound, were added to the wells at a final concentration of 10 µM.

-

Cells were incubated for 48 hours at 25°C.

-

Luciferase activity was measured using a commercial luciferase assay system (e.g., Promega's Bright-Glo) and a luminometer.

-

Hits were identified as compounds that significantly reduced luciferase activity without causing general cytotoxicity (assessed in parallel by a cell viability assay, such as CellTiter-Glo).

-

Mammalian Cell-Based Luciferase Reporter Assay (Secondary Screen)

To validate the activity of hits from the primary screen in a mammalian system.

-

Cell Lines: HEK293T cells or other suitable mammalian cell lines.

-

Reporter Construct: TOP-FLASH (containing TCF/LEF binding sites) or FOP-FLASH (mutated binding sites, as a negative control). A Renilla luciferase construct was co-transfected for normalization.

-

Protocol:

-

Cells were seeded in 96-well plates.

-

Cells were co-transfected with the TOP-FLASH (or FOP-FLASH) reporter, the Renilla normalization plasmid, and a construct expressing Wnt3a to activate the pathway.

-

This compound was added at various concentrations.

-

After 24-48 hours of incubation at 37°C, cells were lysed.

-

Firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.

-

The ratio of firefly to Renilla luciferase activity was calculated to determine the specific inhibition of Wnt signaling.

-

Co-immunoprecipitation (Co-IP) Assay

To demonstrate the disruption of the β-catenin/TCF4 interaction.

-

Cell Line: HEK293T cells or a relevant cancer cell line (e.g., HCT-116).

-

Protocol:

-

Cells were cultured and treated with this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cells were lysed in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Cell lysates were pre-cleared with protein A/G agarose beads.

-

An antibody against β-catenin or TCF4 was added to the lysates and incubated overnight at 4°C with gentle rotation.

-

Protein A/G agarose beads were added to pull down the antibody-protein complexes.

-

The beads were washed several times with Co-IP buffer to remove non-specific binding proteins.

-

The immunoprecipitated proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Eluted proteins were resolved by SDS-PAGE and transferred to a PVDF membrane.

-

Western blotting was performed using antibodies against β-catenin and TCF4 to detect the presence of the co-immunoprecipitated protein. A reduction in the amount of co-precipitated protein in the this compound treated sample compared to the control indicates disruption of the interaction.

-

Cytotoxicity Assay

To assess the anti-proliferative effect of this compound on cancer cells.

-

Cell Lines: Colon cancer cell lines with activated Wnt signaling (e.g., HCT-116, DLD1, SW480).

-

Protocol:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

This compound was added in a serial dilution to determine the dose-response relationship.

-

Cells were incubated for a defined period (e.g., 72 hours).

-

Cell viability was assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Blue.

-

The absorbance or fluorescence was measured using a plate reader.

-

The IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability) was calculated from the dose-response curve.

-

Thermal Melt Analysis

To provide evidence for direct binding of this compound to the β-catenin/TCF4 complex.

-

Reagents: Purified recombinant β-catenin and TCF4 proteins, SYPRO Orange dye.

-

Instrumentation: Real-time PCR machine capable of performing a thermal melt.

-

Protocol:

-

A reaction mixture was prepared containing the purified β-catenin/TCF4 complex, SYPRO Orange dye, and either this compound or a vehicle control in a suitable buffer.

-

The mixture was aliquoted into a 96-well PCR plate.

-

The plate was subjected to a temperature gradient in the real-time PCR machine, typically from 25°C to 95°C, with fluorescence readings taken at each temperature increment.

-

As the protein unfolds with increasing temperature, the SYPRO Orange dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the inflection point of the fluorescence curve.

-

A shift in the Tm in the presence of this compound compared to the control indicates a direct binding interaction that stabilizes the protein complex.

-

Visualizations

The following diagrams were generated using the DOT language to illustrate key concepts related to this compound.

Caption: Canonical Wnt/β-catenin signaling pathway and the point of intervention by this compound.

References

- 1. Indirect Detection of Ligand Binding by Thermal Melt Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 4. researchgate.net [researchgate.net]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

iCRT-5: A Technical Guide to a Novel Inhibitor of the Wnt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. iCRT-5 is a small molecule inhibitor that has emerged as a promising tool for dissecting and targeting this pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound (inhibitor of β-catenin-Responsive Transcription 5) is a cell-permeable small molecule that specifically targets the downstream effector of the canonical Wnt signaling pathway. It was identified through a high-throughput chemical genetic screen designed to find compounds that disrupt β-catenin-mediated transcription.[1] this compound and its analogs, such as iCRT-3 and iCRT-14, have demonstrated efficacy in blocking Wnt signaling in various preclinical models.[1]

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₆H₁₇NO₅S₂ |

| Molecular Weight | 367.44 g/mol |

| CAS Number | 18623-44-4 |

| Solubility | Soluble in DMSO |

Mechanism of Action

The canonical Wnt signaling pathway culminates in the nuclear accumulation of β-catenin, which then forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes, such as c-Myc and Cyclin D1.[2][3] this compound exerts its inhibitory effect by directly disrupting the protein-protein interaction between β-catenin and TCF4.[1][4] This action prevents the recruitment of the transcriptional machinery to Wnt-responsive elements in the genome, thereby silencing the expression of oncogenic target genes.[2]

Quantitative Data

In Vitro Efficacy

Table 1: In Vitro Efficacy of iCRT Compounds

| Compound | Assay | Cell Line/System | IC50 | Reference |

| This compound | Wnt Responsive STF16 Luciferase Assay | - | 18 nM | [5] |

| iCRT-3 | Wnt Responsive STF16 Luciferase Assay | - | 8.2 nM | [6] |

| iCRT-14 | Wnt Responsive STF16 Luciferase Assay | HEK293 | 40.3 nM | [7][8] |

Note: The lack of comprehensive, directly comparable IC50 values for this compound across multiple cancer cell lines highlights an area for future research.

In Vivo Efficacy

While specific in vivo efficacy data for this compound is limited in publicly available literature, studies on its analog, iCRT-14, provide valuable insights into the potential of this class of inhibitors. In a xenograft model using HCT116 and HT29 colon cancer cells, intraperitoneal administration of iCRT-14 at a dose of 50 mg/kg resulted in a significant reduction in the initial tumor growth rate by approximately 50%.[7]

Table 2: In Vivo Efficacy of iCRT-14 in a Colon Cancer Xenograft Model

| Compound | Cancer Model | Dosage and Administration | Effect on Tumor Growth | Reference |

| iCRT-14 | HCT116 and HT29 Xenografts | 50 mg/kg, Intraperitoneal | ~50% reduction in initial growth rate | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Luciferase Reporter Assay for Wnt Pathway Activity

This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.

Protocol:

-

Cell Seeding: Seed HEK293T cells, or other suitable cell lines, into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well.

-

Transfection: After 24 hours, transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively expressed Renilla luciferase plasmid for normalization, using a suitable transfection reagent.

-

Treatment: 24 hours post-transfection, replace the medium with fresh medium containing a Wnt pathway activator (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021) and serial dilutions of this compound or DMSO as a vehicle control.

-

Incubation: Incubate the plate for an additional 24-48 hours at 37°C in a CO₂ incubator.

-

Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., SW480, HCT116) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or DMSO as a vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for β-catenin/TCF4 Interaction

Co-IP is used to demonstrate the physical interaction between β-catenin and TCF4 and to assess the ability of this compound to disrupt this interaction.

Protocol:

-

Cell Treatment and Lysis: Treat cells (e.g., HCT116) with this compound or DMSO for a specified time. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for β-catenin overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove unbound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against TCF4 and β-catenin to detect the co-immunoprecipitated proteins.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116 or SW480) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., at a dose of 50 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily or every other day).

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Conclusion

This compound is a valuable research tool for studying the Wnt/β-catenin signaling pathway. Its specific mechanism of action, involving the disruption of the β-catenin/TCF4 interaction, makes it a more targeted inhibitor compared to upstream pathway modulators. While further studies are needed to establish a comprehensive profile of its efficacy across a wide range of cancer types, the existing data and the methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and similar Wnt pathway inhibitors.

References

- 1. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear AXIN2 represses MYC gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular docking-aided identification of small molecule inhibitors targeting β-catenin-TCF4 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. astorscientific.us [astorscientific.us]

- 6. adooq.com [adooq.com]

- 7. selleckchem.com [selleckchem.com]

- 8. iCRT 14 | β-catenin | Tocris Bioscience [tocris.com]

iCRT-5: An In-Depth Technical Guide to its Function in Cellular Signaling

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the small molecule iCRT-5, a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway. Dysregulation of this critical pathway is implicated in a multitude of diseases, most notably in cancer. This document outlines the mechanism of action of this compound, its quantitative effects on cellular processes, and detailed protocols for key experimental validations, serving as a vital resource for professionals in cellular biology and drug discovery.

Core Mechanism of Action: Disrupting the β-catenin/TCF4 Axis

This compound functions as a direct inhibitor of the interaction between β-catenin and the T-cell factor 4 (TCF4).[1][2][3] This interaction is the final and critical step in the canonical Wnt signaling cascade, where the β-catenin/TCF4 complex acts as a transcriptional activator for a host of Wnt target genes. By binding to β-catenin, this compound allosterically inhibits its association with TCF4, thereby preventing the transcription of genes responsible for cell proliferation and tumorigenesis, such as c-Myc and Cyclin D1.[1][2] A key feature of this compound's mechanism is its ability to inhibit β-catenin responsive transcription (CRT) without affecting the upstream stabilization and nuclear accumulation of β-catenin.[2]

Caption: The canonical Wnt/β-catenin signaling pathway and the inhibitory point of this compound.

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified across various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in blocking Wnt-dependent transcriptional activity.

| Parameter | Cell Line | Assay | IC50 Value | Reference |

| β-catenin Responsive Transcription | Drosophila Cl8 | dTF12-Luciferase Reporter | ~1 µM | Gonsalves et al., 2011 |

| Wnt3a-induced Transcription | HEK293 | SuperTOPflash Reporter | ~5 µM | Gonsalves et al., 2011 |

| Constitutive Wnt Signaling | SW480 (APC mutant) | SuperTOPflash Reporter | ~7.5 µM | Gonsalves et al., 2011 |

| Cell Viability | DLD-1 (APC mutant) | CellTiter-Glo | ~25 µM | Gonsalves et al., 2011 |

| Cell Viability | HCT-116 (β-catenin mutant) | CellTiter-Glo | > 50 µM | Gonsalves et al., 2011 |

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. The following are detailed protocols for key experiments used to characterize the function of this compound, based on the methodologies described in Gonsalves et al., 2011.

TOPflash Luciferase Reporter Assay

This assay is the gold standard for quantifying the transcriptional activity of the β-catenin/TCF complex.

Materials:

-

HEK293 or SW480 cells

-

SuperTOPflash and SuperFOPflash reporter plasmids (Addgene)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 (Invitrogen)

-

Wnt3a conditioned media or purified Wnt3a protein

-

This compound (dissolved in DMSO)

-

Dual-Glo Luciferase Assay System (Promega)

-

96-well white, clear-bottom plates

Protocol:

-

Cell Seeding: Seed HEK293 or SW480 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

-

Transfection: Co-transfect cells with 50 ng of SuperTOPflash or SuperFOPflash plasmid and 5 ng of Renilla luciferase plasmid per well using Lipofectamine 2000 according to the manufacturer's instructions.

-

Treatment: 24 hours post-transfection, replace the medium with fresh medium containing either Wnt3a conditioned media (for HEK293 cells) or vehicle control. Add serial dilutions of this compound or DMSO vehicle to the respective wells. For SW480 cells, which have constitutively active Wnt signaling, add this compound directly.

-

Incubation: Incubate the plates for an additional 24 hours at 37°C, 5% CO2.

-

Luciferase Measurement: Measure firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt signaling activity is expressed as the fold change of TOPflash activity over FOPflash activity.

Caption: Workflow for the TOPflash Luciferase Reporter Assay.

Co-Immunoprecipitation of β-catenin and TCF4

This technique is used to verify that this compound disrupts the physical interaction between β-catenin and TCF4.

Materials:

-

DLD-1 or other suitable cell line

-

This compound

-

Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, with protease inhibitors)

-

Anti-β-catenin antibody

-

Anti-TCF4 antibody

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Treatment: Culture DLD-1 cells to ~80% confluency and treat with the desired concentration of this compound or DMSO for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.

-

Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-β-catenin antibody overnight at 4°C with gentle rotation.

-

Bead Binding: Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.

-

Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-TCF4 antibody to detect the co-immunoprecipitated TCF4.

Cellular Consequences of this compound Treatment

The inhibition of the β-catenin/TCF4 interaction by this compound leads to several significant downstream cellular effects:

-

Downregulation of Wnt Target Genes: Treatment of Wnt-dependent cancer cells with this compound leads to a dose-dependent decrease in the mRNA and protein levels of key Wnt target genes, including the proto-oncogene c-Myc and the cell cycle regulator Cyclin D1. The expression of Axin2, a negative feedback regulator of the Wnt pathway, is also reduced.[2]

-

Selective Cytotoxicity: this compound exhibits selective cytotoxicity towards cancer cell lines with mutations that lead to the constitutive activation of the Wnt/β-catenin pathway (e.g., APC-mutant colorectal cancer cells like DLD-1 and SW480). In contrast, cell lines with wild-type APC and β-catenin are significantly less sensitive to this compound.

-

Anti-proliferative Effects: By downregulating key cell cycle promoters like Cyclin D1, this compound can induce cell cycle arrest and inhibit the proliferation of Wnt-driven cancer cells.

Caption: Logical framework for the experimental validation of this compound's function.

Conclusion

This compound represents a pivotal tool for both basic research and therapeutic development. Its specific mechanism of action allows for the precise dissection of the downstream consequences of Wnt/β-catenin signaling. The data and protocols presented in this guide offer a robust framework for utilizing this compound to further unravel the complexities of this fundamental pathway and to explore its potential in the treatment of Wnt-driven diseases. The continued investigation of this compound and its analogs holds significant promise for the future of targeted cancer therapy.

References

- 1. An RNAi-based chemical genetic screen identifies three small-molecule inhibitors of the Wnt/wingless signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

iCRT-5 and its role in beta-catenin degradation

An In-depth Technical Guide on iCRT-5 and its Interruption of β-Catenin Mediated Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key event in this pathway is the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, which drives the expression of oncogenes. This document provides a detailed examination of this compound, a small molecule inhibitor of β-catenin-responsive transcription (CRT). Contrary to mechanisms that induce β-catenin degradation, this compound acts downstream by disrupting the crucial protein-protein interaction between β-catenin and TCF4. This guide summarizes the quantitative data for this compound, presents detailed protocols for key experimental validation, and provides visual diagrams of the signaling pathway and experimental workflows.

The Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is tightly regulated to control cell fate, proliferation, and differentiation.[1] Its activity is primarily determined by the cytoplasmic concentration of β-catenin.

-

"Off" State (Absence of Wnt): In the absence of a Wnt ligand, a multiprotein "destruction complex" (comprising Axin, APC, GSK-3β, and CK1α) phosphorylates β-catenin.[2][3] This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.[2][4] TCF/LEF transcription factors remain in the nucleus, bound by co-repressors like Groucho, thus inhibiting gene transcription.[5]

-

"On" State (Presence of Wnt): The binding of a Wnt ligand to its receptors (Frizzled and LRP5/6) triggers a cascade that leads to the disassembly of the destruction complex.[5] This prevents β-catenin phosphorylation and degradation, causing it to accumulate in the cytoplasm and translocate to the nucleus.[3][5] In the nucleus, β-catenin displaces Groucho and binds to TCF/LEF, recruiting co-activators to initiate the transcription of target genes such as c-myc and cyclin D1.[1][6]

This compound: An Inhibitor of β-Catenin-Responsive Transcription

This compound is a cell-permeable small molecule identified as a potent inhibitor of β-catenin-responsive transcription (CRT).[7][8] Mechanistic studies have demonstrated that its inhibitory effect is independent of β-catenin degradation. Instead, this compound functions by directly interfering with the binding of β-catenin to the transcription factor TCF4 in the nucleus.[8][9] This disruption prevents the formation of the active transcriptional complex, thereby suppressing the expression of Wnt target genes.[1]

References

- 1. Emerging Direct Targeting β-Catenin Agents [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt Reporter Activity Assay [bio-protocol.org]

- 6. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking-aided identification of small molecule inhibitors targeting β-catenin-TCF4 interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to iCRT-5: Targeting the β-Catenin/TCF4 Interaction in Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Inhibition of β-Catenin-Regulated Transcription

iCRT-5 is a small molecule inhibitor that targets the canonical Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Its primary mechanism of action is the disruption of β-catenin-regulated transcription (CRT).[1] Unlike inhibitors that target upstream components of the Wnt cascade, this compound acts at the terminal step in the nucleus. It functionally antagonizes the transcriptional activity of β-catenin by interfering with the protein-protein interaction between β-catenin and T-cell factor 4 (TCF4).[2][3][4] This targeted disruption prevents the recruitment of the transcriptional machinery to Wnt target genes, thereby inhibiting their expression. Computational docking studies suggest that this compound binds to a pocket on the surface of β-catenin that overlaps with the TCF4 binding site.[5] Specifically, the carboxyl group of this compound is predicted to mimic the interaction of Asp16 on TCF4 with Lys435 on β-catenin.[5]

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified using various in vitro assays. A key measure of its activity is the half-maximal inhibitory concentration (IC50) in a Wnt-responsive luciferase reporter assay.

| Assay | IC50 Value | Reference |

| Wnt responsive STF16 luciferase reporter | 18 nM | [3][4] |

While the 18 nM IC50 value demonstrates high potency in a reporter gene context, the effective concentration for inhibiting Wnt/β-catenin-dependent cellular processes in cancer cell lines is in the micromolar range.[6] Further research is required to establish a comprehensive profile of this compound's IC50 values across a broad panel of cancer cell lines. To date, a specific dissociation constant (Kd) for the binding of this compound to β-catenin has not been reported in the reviewed literature. However, thermal melt analysis has qualitatively demonstrated a direct interaction between this compound and the β-catenin-TCF4 complex, as evidenced by a shift in the melting temperature of the complex upon inhibitor binding.[5]

Experimental Protocols

Wnt/β-Catenin Luciferase Reporter Assay

This assay is fundamental for screening and characterizing inhibitors of the Wnt/β-catenin signaling pathway. It utilizes a reporter plasmid containing TCF/LEF (T-cell factor/lymphoid enhancer factor) response elements upstream of a luciferase gene.

Objective: To quantify the effect of this compound on β-catenin/TCF-mediated transcription.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% penicillin/streptomycin

-

TOPFlash (contains TCF/LEF binding sites) and FOPFlash (mutated TCF/LEF binding sites, as a negative control) luciferase reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 (or other transfection reagent)

-

This compound (dissolved in DMSO)

-

Wnt3a conditioned media (or recombinant Wnt3a)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Transfection: Co-transfect cells with TOPFlash or FOPFlash and the Renilla luciferase plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

-

Incubation: After 24 hours, replace the medium with fresh medium containing Wnt3a to stimulate the pathway.

-

Treatment: Add this compound at various concentrations to the designated wells. Include a DMSO vehicle control.

-

Lysis: After 24 hours of treatment, lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound is calculated as the percentage reduction in luciferase activity compared to the DMSO-treated control.

Co-Immunoprecipitation (Co-IP) for β-Catenin/TCF4 Interaction

This technique is used to demonstrate the disruption of the protein-protein interaction between β-catenin and TCF4 by this compound.

Objective: To qualitatively or semi-quantitatively assess the ability of this compound to inhibit the formation of the β-catenin/TCF4 complex in cells.

Materials:

-

SW480 or other colon cancer cell line with active Wnt signaling

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody against β-catenin or TCF4 for immunoprecipitation

-

Protein A/G agarose beads

-

Antibodies against β-catenin and TCF4 for Western blotting

-

This compound (dissolved in DMSO)

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Cell Treatment: Culture SW480 cells and treat with this compound at the desired concentration for the appropriate time (e.g., 24 hours). Include a DMSO vehicle control.

-

Cell Lysis: Lyse the cells with cold lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-β-catenin) overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both β-catenin and TCF4 to detect the co-immunoprecipitated protein. A decrease in the amount of co-immunoprecipitated TCF4 in the this compound treated sample compared to the control indicates disruption of the interaction.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits Wnt signaling by disrupting the β-catenin/TCF4 interaction.

Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing a Wnt signaling inhibitor like this compound.

Logical Relationship of this compound Action

Caption: Logical flow of this compound's inhibitory effect on the Wnt pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p15RS Attenuates Wnt/β-Catenin Signaling by Disrupting β-Catenin·TCF4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. pnas.org [pnas.org]

- 6. An RNAi-based chemical genetic screen identifies three small-molecule inhibitors of the Wnt/wingless signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

iCRT-5: A Technical Overview of a Wnt/β-Catenin Signaling Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

iCRT-5 is a small molecule inhibitor that has garnered significant interest within the research community for its specific targeting of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. This compound acts as a β-catenin-responsive transcription (CRT) inhibitor, effectively disrupting the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, a compilation of its biological activity, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation. In the absence of a Wnt ligand, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation, survival, and differentiation.

In many cancers, mutations in components of the destruction complex, such as APC or Axin, or in β-catenin itself, lead to the constitutive activation of Wnt signaling, promoting tumorigenesis. Consequently, inhibiting the downstream transcriptional activity of the β-catenin/TCF complex is a promising therapeutic strategy. This compound was identified through a chemical genetic screen as a potent inhibitor of β-catenin-responsive transcription[1].

Mechanism of Action

This compound functions by specifically inhibiting the transcriptional activity mediated by the β-catenin/TCF4 complex.[2] It has been shown to interfere with the interaction between β-catenin and TCF4, thereby preventing the recruitment of transcriptional co-activators and the subsequent expression of Wnt target genes.[2] This mechanism is downstream of β-catenin stabilization, allowing it to be effective even in cancer cells with mutations in upstream components of the pathway that lead to β-catenin accumulation.

Quantitative Data

The biological activity of this compound has been quantified in various assays and cell lines. A summary of the key quantitative data is presented in the table below.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Wnt responsive STF16 luciferase) | 18 nM | HEK293T | [2][3] |

| IC50 (Cell Viability) | Not specified in publicly available literature | Multiple Myeloma cell lines | [4] |

| IC50 (Cell Viability) | Not specified in publicly available literature | Triple-Negative Breast Cancer cell lines |

Note: Specific IC50 values for cell viability in cancer cell lines are mentioned in the referenced literature but the exact figures are not consistently reported across publicly accessible documents. Researchers should refer to the primary publications for detailed dose-response curves.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Luciferase Reporter Assay

This assay is used to quantify the inhibition of β-catenin/TCF-mediated transcription.

-

Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

-

Plasmids:

-

Reporter Plasmid: A luciferase reporter plasmid containing multiple TCF/LEF binding sites upstream of a minimal promoter (e.g., TOPFlash).

-

Control Plasmid: A control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash) is used to assess non-specific effects.

-

Internal Control: A plasmid expressing a different reporter gene under a constitutive promoter (e.g., Renilla luciferase) is co-transfected to normalize for transfection efficiency and cell number.

-

-

Procedure:

-

Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well.

-

After 24 hours, co-transfect the cells with the TOPFlash (or FOPFlash), and Renilla luciferase plasmids using a suitable transfection reagent.

-

After another 24 hours, treat the cells with varying concentrations of this compound or DMSO as a vehicle control.

-

To induce Wnt signaling, cells can be treated with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).

-

After 16-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Calculate the ratio of firefly to Renilla luciferase activity to normalize the data. The results are typically expressed as the percentage of inhibition relative to the DMSO-treated control.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Lines: Cancer cell lines with known Wnt pathway activation (e.g., multiple myeloma cell lines like RPMI-8226 and U266, or triple-negative breast cancer cell lines like MDA-MB-231).

-

Reagents:

-

This compound stock solution (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control wells and plot the dose-response curve to determine the IC50 value.

-

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.

-

Cell Lines: As per the cell viability assay.

-

Reagents:

-

This compound.

-

Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) staining kit.

-

Binding Buffer.

-

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at concentrations around its IC50 value for 24-48 hours.

-

Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

-

Visualizations

Wnt/β-Catenin Signaling Pathway

References

In-depth Technical Guide to iCRT-5: A Potent Inhibitor of Wnt/β-catenin Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

iCRT-5 is a potent, cell-permeable small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by disrupting the critical protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, thereby inhibiting the transcription of Wnt target genes. This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental data. Detailed protocols and pathway diagrams are included to facilitate its application in research and drug development.

Chemical Properties

This compound is a synthetic compound with the following key identifiers:

-

CAS Number: 18623-44-4

-

Molecular Formula: C₁₆H₁₇NO₅S₂

-

Molecular Weight: 367.44 g/mol

-

IUPAC Name: (Z)-4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Mechanism of Action

The canonical Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers. A key event in this pathway is the stabilization and nuclear translocation of β-catenin, which then binds to TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation and survival.

This compound acts as a β-catenin-responsive transcription (CRT) inhibitor.[1][2][3] It specifically disrupts the interaction between β-catenin and TCF4, a key transcription factor in the Wnt pathway, without affecting the interaction of β-catenin with E-cadherin or α-catenin.[1] This targeted disruption prevents the recruitment of the transcriptional machinery to Wnt target gene promoters, leading to the downregulation of their expression.

Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in a luciferase-based reporter assay.

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| Wnt Responsive Luciferase Assay | STF16 | IC₅₀ | 18 nM | [4] |

Table 1: In Vitro Efficacy of this compound.

Experimental Protocols

Wnt/β-catenin Luciferase Reporter Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound on the Wnt/β-catenin signaling pathway using a TCF/LEF-responsive luciferase reporter.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPFlash (contains TCF/LEF binding sites upstream of a luciferase reporter gene) and FOPFlash (negative control with mutated TCF/LEF sites) plasmids

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Wnt3a conditioned media (or recombinant Wnt3a)

-

This compound (dissolved in DMSO)

-

Passive Lysis Buffer

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells per well and allow them to attach overnight.

-

Transfection: Co-transfect the cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the media with fresh media containing Wnt3a conditioned media (to activate the pathway) and varying concentrations of this compound or DMSO as a vehicle control.

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis: Wash the cells with PBS and then add 100 µL of Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle rocking.

-

Luciferase Assay: Transfer 20 µL of the cell lysate to a white 96-well plate. Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound is calculated as the percentage reduction in luciferase activity compared to the Wnt3a-treated control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the log concentration of this compound.

Workflow for a Wnt/β-catenin luciferase reporter assay to evaluate this compound activity.

Applications in Research

This compound is a valuable tool for investigating the role of the Wnt/β-catenin signaling pathway in various biological processes and diseases, including:

-

Cancer Biology: Studying the effects of Wnt pathway inhibition on the proliferation, survival, and differentiation of cancer cells, particularly in malignancies with known Wnt pathway dysregulation such as colorectal cancer and multiple myeloma.[3]

-

Stem Cell Biology: Investigating the role of Wnt signaling in stem cell self-renewal and differentiation.

-

Developmental Biology: Elucidating the function of the Wnt pathway during embryonic development.

-

Drug Discovery: Serving as a reference compound for the development of novel Wnt pathway inhibitors.

Conclusion

This compound is a well-characterized inhibitor of the Wnt/β-catenin signaling pathway with a specific mechanism of action. Its high potency and cell permeability make it an excellent tool for in vitro studies aimed at understanding the multifaceted roles of Wnt signaling and for the initial stages of drug discovery programs targeting this critical pathway. This guide provides the foundational information and experimental framework necessary for its effective use in a research setting.

References

Navigating the Preclinical Path of iCRT-5: A Technical Guide to its Solubility and Stability

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability of iCRT-5, a potent and selective inhibitor of β-catenin-responsive transcription (CRT). Understanding these fundamental physicochemical properties is critical for the design and execution of reliable in vitro and in vivo studies, ensuring the integrity of experimental data and accelerating the translation of research findings.

Physicochemical Properties of this compound

This compound, with the IUPAC name (Z)-4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, is a synthetic, cell-permeable small molecule that plays a crucial role in the inhibition of the Wnt/β-catenin signaling pathway. Its utility in research, particularly in fields like oncology, is significant.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇NO₅S₂ | |

| Molecular Weight | 367.44 g/mol | |

| Appearance | Solid | [2] |

| Purity | >98% | [2] |

| CAS Number | 18623-44-4 |

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and formulation development. Current data indicates that this compound is readily soluble in dimethyl sulfoxide (DMSO).[3]

| Solvent | Solubility | Concentration | Reference |

| DMSO | Soluble | 10 mM | [2][3] |

For aqueous-based biological assays, it is common practice to prepare a concentrated stock solution in DMSO, which is then serially diluted in the aqueous experimental medium. Researchers should be mindful of the final DMSO concentration in their assays to avoid solvent-induced artifacts.

Stability and Storage Recommendations

Proper storage and handling are paramount to maintaining the integrity and activity of this compound. Stability is influenced by factors such as temperature, light, and the storage medium.

Solid Form

As a solid, this compound should be stored under desiccating conditions.

| Storage Condition | Duration | Reference |

| -20°C | Up to 12 months (long-term) | [3] |

| 0 - 4°C | Short-term (days to weeks) | [3] |

In Solution

Once dissolved, the stability of this compound is dependent on the solvent and storage temperature. Stock solutions are typically prepared in DMSO.

| Storage Condition | Duration | Reference |

| -80°C in DMSO | Up to 6 months | [1][2] |

| -20°C in DMSO | Up to 1 month to 6 months | [1][2] |

| 0 - 4°C in DMSO | Short-term (days to weeks) | [3] |

It is advisable to prepare fresh dilutions from the stock solution for each experiment and to minimize freeze-thaw cycles.

Mechanism of Action: Wnt/β-catenin Signaling Pathway Inhibition

This compound exerts its biological effects by inhibiting the transcriptional activity of β-catenin.[1] In the canonical Wnt signaling pathway, the stabilization and nuclear translocation of β-catenin lead to the activation of target genes involved in cell proliferation and differentiation. This compound disrupts this process, making it a valuable tool for studying Wnt-driven biological phenomena.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of small molecule compounds like this compound. These should be adapted and optimized for specific experimental needs.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4]

Detailed Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, cell culture medium) in a sealed glass vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a shaker or on a magnetic stirrer in a temperature-controlled environment. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration through a chemically inert filter (e.g., PTFE syringe filter) that does not bind the compound.[4]

-

Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A standard curve of known this compound concentrations should be prepared to ensure accurate quantification.

-

Data Reporting: Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[4]

Stability Assessment

Stability testing evaluates the effect of various environmental factors on the quality of a compound over time.[5]

Detailed Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the desired solvent or formulation. Aliquot the solutions into appropriate, sealed containers.

-

Storage Conditions: Store the samples under various conditions as outlined in the International Council for Harmonisation (ICH) guidelines.[6] This includes long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions. Photostability studies should also be considered.

-

Time Points: Test the samples at predetermined time intervals. For a 12-month study, typical time points for long-term testing are 0, 3, 6, 9, and 12 months.[5][6] For accelerated studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[5][7]

-

Analysis: At each time point, analyze the samples for key stability-indicating parameters. This typically includes:

-

Appearance: Visual inspection for color change or precipitation.

-

Assay: Quantification of the remaining this compound concentration (e.g., by HPLC) to determine degradation.

-

Purity: Analysis for the presence of degradation products (e.g., by HPLC with a purity method).

-

-

Data Evaluation: Evaluate the data to establish a stability profile and determine the recommended storage conditions and shelf-life.

This technical guide provides a foundational understanding of the solubility and stability of this compound. For specific applications, it is imperative that researchers conduct their own validation experiments to ensure the compound's suitability for their intended use.

References

Methodological & Application

Application Notes and Protocols for iCRT-5 in Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of iCRT-5, a small molecule inhibitor of the Wnt/β-catenin signaling pathway, in cancer cell research. This document includes information on the effective concentration of this compound in specific cancer cell lines, detailed protocols for determining its cytotoxic effects, and diagrams illustrating its mechanism of action and experimental workflows.

Introduction to this compound

This compound is a member of the inhibitor of β-catenin responsive transcription (iCRT) family of compounds. It functions by antagonizing the transcriptional activity of nuclear β-catenin, a key effector of the canonical Wnt signaling pathway. Dysregulation of the Wnt/β-catenin pathway is a critical factor in the development and progression of numerous cancers, particularly colorectal cancer. By inhibiting this pathway, this compound and related compounds have shown potential as therapeutic agents by inducing apoptosis and reducing cell proliferation in cancer cells with aberrant Wnt signaling.

Effective Concentration of this compound in Cancer Cells

The following table summarizes the concentrations of this compound used in a study on TNBC cell lines. It is important to note that in this particular study, a related compound, iCRT-3, was found to be more potent in inhibiting cell proliferation.

| Cell Line | Cancer Type | This compound Concentrations Tested (μM) | Observed Effect | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 50, 100, 200 | Inhibition of cell proliferation | |

| BT-549 | Triple-Negative Breast Cancer | 50, 100, 200 | Inhibition of cell proliferation | |

| HCC-1143 | Triple-Negative Breast Cancer | 50, 100, 200 | Inhibition of cell proliferation | |

| HCC-1937 | Triple-Negative Breast Cancer | 50, 100, 200 | Inhibition of cell proliferation |

Note: Researchers should perform their own dose-response experiments to determine the optimal effective concentration for their specific cancer cell line of interest.

Experimental Protocols

Determining the Effective Concentration of this compound using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells from a logarithmic phase culture.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to use a range of concentrations (e.g., from 0.1 µM to 200 µM) to generate a dose-response curve.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the control solutions.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software.

-

Visualizations

Wnt/β-catenin Signaling Pathway and the Action of this compound

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining this compound Efficacy

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Preparation of iCRT-5 Stock Solution for Preclinical Research

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

iCRT-5 is a small molecule inhibitor of β-catenin-responsive transcription (CRT). It functions by disrupting the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, a critical downstream step in the canonical Wnt signaling pathway. Dysregulation of the Wnt/β-catenin pathway is implicated in the pathogenesis of numerous cancers, including multiple myeloma and triple-negative breast cancer, making this compound a valuable tool for preclinical research in these areas. This document provides detailed protocols for the preparation of this compound stock solutions and subsequent dilutions for use in both in vitro and in vivo experimental models.

2. Chemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇NO₅S₂ | [1] |

| Molecular Weight | 367.44 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |

| Maximum Solubility in DMSO | 36 mg/mL (approximately 97.98 mM) |

Note: The solubility in DMSO may require ultrasonic treatment and warming. It is recommended to use a fresh, unopened bottle of hygroscopic DMSO for the best results.

3. Mechanism of Action: Wnt/β-catenin Signaling Pathway